molecular formula C15H15N3O7S B13485197 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid

Cat. No.: B13485197
M. Wt: 381.4 g/mol
InChI Key: BTFIIVPVXHYLSL-UHFFFAOYSA-N
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Description

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group, an isoindole moiety, and a sulfonamido group. Its molecular formula is C15H12N2O7S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid typically involves multiple steps. One common method starts with the preparation of the piperidinyl and isoindole intermediates, followed by their coupling under specific conditions. For instance, the reaction may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N,N-diisopropylethylamine (DIEA) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Properties

Molecular Formula

C15H15N3O7S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]sulfonylamino]acetic acid

InChI

InChI=1S/C15H15N3O7S/c19-12-5-4-10(14(22)17-12)18-7-9-8(15(18)23)2-1-3-11(9)26(24,25)16-6-13(20)21/h1-3,10,16H,4-7H2,(H,20,21)(H,17,19,22)

InChI Key

BTFIIVPVXHYLSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3S(=O)(=O)NCC(=O)O

Origin of Product

United States

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